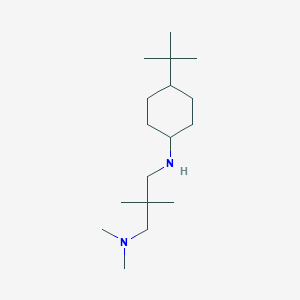
N-(4-tert-butylcyclohexyl)-N',N',2,2-tetramethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine: is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group and a propane-1,3-diamine moiety
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the reaction of 4-tert-butylcyclohexylamine with 2,2-tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butyl group or the cyclohexyl ring.
Reduction: Reduction reactions may target the cyclohexyl ring or the amine groups, leading to the formation of various reduced products.
Substitution: Substitution reactions can occur at the amine groups or the cyclohexyl ring, resulting in the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, including catalysts and stabilizers for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-tert-Butylcyclohexyl acetate: Used in perfumery and has similar structural features.
4-tert-Butylcyclohexanone: A related compound used in organic synthesis.
4-tert-Butylcyclohexyl acrylate: Used in polymer chemistry.
Uniqueness: N-(4-tert-butylcyclohexyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is unique due to its combination of a cyclohexyl ring with a tert-butyl group and a propane-1,3-diamine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-16(2,3)14-8-10-15(11-9-14)18-12-17(4,5)13-19(6)7/h14-15,18H,8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDMQMFZAYSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
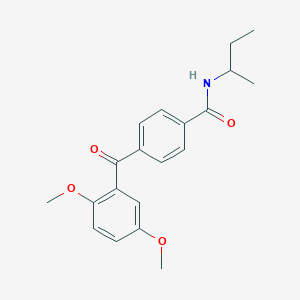
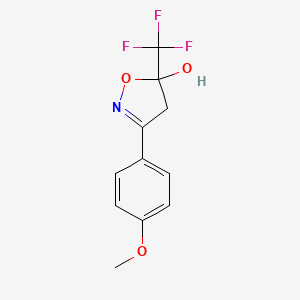
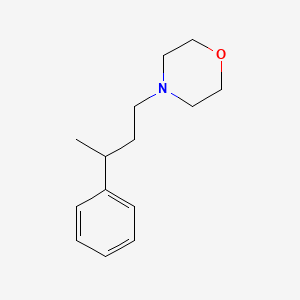
![Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5043374.png)
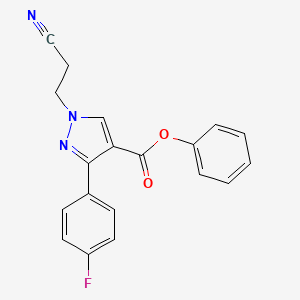

![[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate](/img/structure/B5043404.png)
![5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5043419.png)
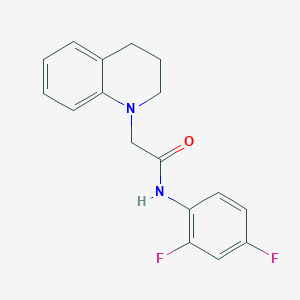
![ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5043438.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5043441.png)
![2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL](/img/structure/B5043442.png)
![Ethyl [(4-carbamoylphenyl)carbamoyl]formate](/img/structure/B5043444.png)
![3-ethynyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5043451.png)
